2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone
Description
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone is a tertiary amine featuring a piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group and at the 1-position with a 2-aminoethanone moiety. Its molecular formula is C₁₇H₂₅N₃O, with a molecular weight of 287.20 g/mol .
The compound is listed in specialty chemical catalogs (e.g., CymitQuimica, AK Scientific) but is currently marked as discontinued, limiting commercial availability . While direct pharmacological data are scarce, its structural analogs have been explored as intermediates in synthesizing bioactive molecules, particularly those targeting neurological or enzymatic pathways .
Properties
IUPAC Name |
2-amino-1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUPPKJTQSBEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151711 | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353977-83-9 | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone, a compound with potential therapeutic applications, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 287.40 g/mol. The structure features a piperidine ring substituted with a benzyl-cyclopropyl amino group, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 2-amino derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Many piperidine derivatives have shown promising antibacterial and antifungal properties. For instance, certain derivatives demonstrate minimal inhibitory concentration (MIC) values that suggest effective antimicrobial action against both Gram-positive and Gram-negative bacteria as well as fungi .
- Antitumor Activity : Some studies have highlighted the potential of piperidine-based compounds in cancer therapy. They may act as inhibitors of key proteins involved in tumor growth, such as MDM2, which regulates the tumor suppressor protein p53 .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation.
- Modulation of Cellular Pathways : By interacting with specific receptors or proteins, these compounds can modulate signaling pathways involved in cell growth and apoptosis.
Antimicrobial Efficacy
A study evaluating various piperidine derivatives reported that certain analogs exhibited strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . The structural variations in these compounds were linked to their efficacy.
Antitumor Potential
In another investigation, piperidine derivatives were assessed for their ability to disrupt the interaction between p53 and MDM2, leading to increased apoptosis in cancer cells. Compounds demonstrated significant cytotoxicity in vitro, suggesting potential for further development as anticancer agents .
Data Tables
| Activity Type | Tested Compound | MIC (mg/mL) | Target Organism |
|---|---|---|---|
| Antibacterial | Piperidine Derivative A | 0.0039 | Staphylococcus aureus |
| Antibacterial | Piperidine Derivative B | 0.025 | Escherichia coli |
| Antitumor | Piperidine Derivative C | N/A | Cancer Cell Lines |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone with key analogs, highlighting substituent variations, molecular formulas, and properties:
Key Observations
Substituent Effects: The benzyl-cyclopropyl-amino group in the main compound introduces both aromatic (benzyl) and strained aliphatic (cyclopropyl) features, balancing lipophilicity and rigidity. The 2-aminoethanone moiety is critical for hydrogen bonding. Its replacement with 2-chloroethanone () enhances lipophilicity but eliminates hydrogen-bond donor capacity.
Positional Isomerism: The 3- vs. 4-position of the benzyl-cyclopropyl-amino group on the piperidine ring () may alter conformational flexibility and target engagement. For example, 4-substituted analogs could exhibit distinct spatial orientations in active sites.
Synthetic Accessibility: Chloro derivatives (e.g., ) are common intermediates for further functionalization (e.g., nucleophilic substitution to introduce amino groups). General synthetic routes involve coupling aromatic amines with heterocyclic precursors under acidic conditions .
Predicted Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
